molecular formula C11H13NO3 B1346109 3,4,5-Trimethoxyphenylacetonitrile CAS No. 13338-63-1

3,4,5-Trimethoxyphenylacetonitrile

Cat. No.: B1346109
CAS No.: 13338-63-1
M. Wt: 207.23 g/mol
InChI Key: ACFJNTXCEQCDBX-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxyphenylacetonitrile is an organic compound with the molecular formula C11H13NO3. It is also known as 3,4,5-Trimethoxybenzyl cyanide. This compound is characterized by the presence of three methoxy groups attached to a benzene ring, along with an acetonitrile group. It is commonly used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

3,4,5-Trimethoxyphenylacetonitrile has several applications in scientific research:

Safety and Hazards

3,4,5-Trimethoxyphenylacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

3,4,5-Trimethoxyphenylacetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as an internal standard in the determination of vancomycin in serum, which involves a direct and rapid solvent precipitation of protein . This interaction highlights its utility in biochemical assays and its role in ensuring the accuracy and reliability of analytical measurements.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are noteworthy. It influences cell function by interacting with cellular proteins and enzymes. These interactions can impact cell signaling pathways, gene expression, and cellular metabolism. For example, its role as an internal standard in biochemical assays ensures that cellular responses to vancomycin are accurately measured, thereby providing insights into the cellular effects of this antibiotic .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an internal standard, which means it binds to certain proteins and enzymes to facilitate the accurate measurement of vancomycin levels in serum . This binding interaction is crucial for the inhibition or activation of enzymes involved in the biochemical assay, ensuring precise analytical results.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function need to be monitored in both in vitro and in vivo studies . This ensures that the compound remains effective as an internal standard throughout the duration of the experiment.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it serves as an effective internal standard without causing any adverse effects. At higher doses, there may be threshold effects that need to be carefully monitored to avoid toxicity . Understanding the dosage effects is crucial for ensuring the safety and efficacy of the compound in biochemical assays.

Metabolic Pathways

This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its role as an internal standard. These interactions can affect metabolic flux and metabolite levels, ensuring that the compound is accurately measured in biochemical assays . Understanding these metabolic pathways is essential for optimizing the use of the compound in laboratory settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function as an internal standard. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This ensures that the compound is available at the right concentration for accurate biochemical measurements.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound interacts with the appropriate biomolecules, facilitating its role as an internal standard in biochemical assays.

Preparation Methods

3,4,5-Trimethoxyphenylacetonitrile is synthesized through the condensation of 3,4,5-trimethoxybenzaldehyde with hippuric acid . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the condensation process. The product is then purified through recrystallization or other purification techniques to obtain a high-purity compound.

Chemical Reactions Analysis

3,4,5-Trimethoxyphenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 3,4,5-trimethoxyphenylamine.

    Substitution: The methoxy groups on the benzene ring can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its chemical structure, which allows it to participate in various biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3,4,5-Trimethoxyphenylacetonitrile can be compared with other similar compounds, such as:

  • 3,4,5-Trimethoxybenzonitrile
  • 3,4,5-Trimethoxybenzaldehyde
  • 3,4,5-Trimethoxybenzylamine
  • 2,4-Dimethoxybenzaldehyde
  • 3-Methoxytyramine hydrochloride

These compounds share similar structural features, such as the presence of methoxy groups on a benzene ring. this compound is unique due to the presence of the acetonitrile group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFJNTXCEQCDBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057637
Record name 3,4,5-Trimethoxyphenylacetonitrile
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13338-63-1
Record name (3,4,5-Trimethoxyphenyl)acetonitrile
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Record name 3,4,5-Trimethoxyphenylacetonitrile
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Record name 13338-63-1
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Record name 3,4,5-Trimethoxyphenylacetonitrile
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Record name 3,4,5-trimethoxyphenylacetonitrile
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Record name 3,4,5-TRIMETHOXYPHENYLACETONITRILE
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Synthesis routes and methods

Procedure details

3,4,5-trimethoxy benzyl chloride 7.0 g and sodium cyanide 6.3 g were dissolved into 50 ml of N,N-dimethylformamide and they were then stirred at 80° C. for 45 minutes. The temperature of the reactive liquid was then lowered down to the room temperature, 200 ml of water was added thereto and then extraction was made thrice by means of 100 ml of ethyl acetate.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,4,5-Trimethoxyphenylacetonitrile, often incorporated into compounds like Gallapomil (D600), impact cellular processes?

A1: this compound is a key structural component of certain calcium channel blockers, with Gallapomil (D600) being a prime example. Research indicates that D600 inhibits both depolarization-induced and thyrotropin-releasing hormone (TRH)-induced release of thyroid-stimulating hormone (TSH) from rat pituitary tissue. [] This inhibition is attributed to D600's ability to impede calcium uptake, a crucial step in TSH release triggered by these stimuli. Furthermore, D600 demonstrates a similar inhibitory effect on mechanical responses and calcium movements in the longitudinal smooth muscle of the guinea pig ileum. [] This suggests a broader mechanism of action where D600, and by extension this compound, may interfere with calcium-dependent processes across different tissue types.

Q2: Are there structural insights into this compound?

A3: Yes, this compound has been successfully crystallized and its structure determined. It crystallizes in the triclinic system, belonging to the space group P1. [] This level of structural detail provides valuable insights for understanding its interactions at a molecular level and can contribute to structure-activity relationship (SAR) studies.

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